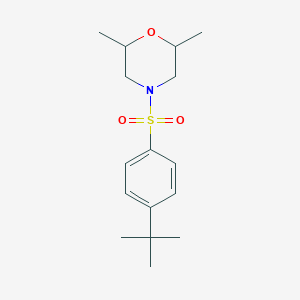

4-(4-TERT-BUTYLBENZENESULFONYL)-2,6-DIMETHYLMORPHOLINE

Beschreibung

Eigenschaften

IUPAC Name |

4-(4-tert-butylphenyl)sulfonyl-2,6-dimethylmorpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO3S/c1-12-10-17(11-13(2)20-12)21(18,19)15-8-6-14(7-9-15)16(3,4)5/h6-9,12-13H,10-11H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRQWDBCVJIAFQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-TERT-BUTYLBENZENESULFONYL)-2,6-DIMETHYLMORPHOLINE typically involves the reaction of 4-tert-butylbenzenesulfonyl chloride with 2,6-dimethylmorpholine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-TERT-BUTYLBENZENESULFONYL)-2,6-DIMETHYLMORPHOLINE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfide or thiol derivatives.

Substitution: Various substituted morpholine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

4-(4-tert-Butylbenzenesulfonyl)-2,6-dimethylmorpholine serves as a versatile reagent in organic synthesis. Its sulfonamide group can be easily converted into other functional groups, making it valuable for creating complex molecules. For instance, it can be used to synthesize various piperazine derivatives which are important in drug development .

Medicinal Chemistry

This compound has been investigated for its potential pharmacological properties. Research indicates that derivatives of 4-(4-tert-Butylbenzenesulfonyl)-2,6-dimethylmorpholine exhibit antimicrobial activity. In vitro studies have shown efficacy against various bacterial strains, suggesting its potential as a lead compound for antibiotic development .

Fluorination Reactions

The compound has been explored as a fluorinating agent due to its ability to introduce fluorine into organic substrates. The fluorinated products often exhibit enhanced biological activity and stability, making them suitable candidates for further pharmaceutical development .

Case Studies

Wirkmechanismus

The mechanism of action of 4-(4-TERT-BUTYLBENZENESULFONYL)-2,6-DIMETHYLMORPHOLINE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with nucleophilic sites on proteins, potentially inhibiting their activity. The morpholine ring provides structural stability and enhances the compound’s ability to interact with biological targets.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues:

4-[5-(4-Fluorophenyl)pyrimidin-2-yl]-2,6-dimethylmorpholine (C₁₆H₁₈FN₃O, MW = 287.34 g/mol):

- Structural Differences : Replaces the 4-tert-butylbenzenesulfonyl group with a pyrimidinyl ring bearing a 4-fluorophenyl substituent.

- Functional Implications :

- Fluorine enhances metabolic stability and lipophilicity, common in bioactive molecules .

- Lacks the sulfonyl group, reducing electron-withdrawing effects compared to the target compound.

General Morpholine Derivatives: 2,6-Dimethylmorpholine (base structure, C₆H₁₃NO, MW = 115.17 g/mol):

- Lacks the 4-substituent, highlighting the role of the tert-butylbenzenesulfonyl group in modulating steric bulk and electronic properties.

- Sulfonamide-linked morpholines :

Data Tables

Table 1: Comparative Analysis of Morpholine Derivatives

Table 2: Electronic and Steric Properties

| Property | Target Compound | 4-[5-(4-Fluorophenyl)pyrimidin-2-yl] Derivative |

|---|---|---|

| Electron-Withdrawing Groups | Sulfonyl (strong) | Fluorine (moderate) |

| Steric Bulk | High (tert-butyl) | Moderate (pyrimidine-fluorophenyl) |

| Lipophilicity (LogP)* | ~3.5 (estimated) | ~2.8 (estimated) |

*Estimated using fragment-based methods.

Biologische Aktivität

4-(4-tert-Butylbenzenesulfonyl)-2,6-dimethylmorpholine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.

- Molecular Formula : C14H19NO2S

- Molecular Weight : 273.37 g/mol

- CAS Number : 70823-04-0

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds with similar structures often exhibit:

- Enzyme Inhibition : Many sulfonamide derivatives act as enzyme inhibitors, affecting metabolic pathways.

- Cytotoxicity : Studies have shown that certain morpholine derivatives can induce apoptosis in cancer cell lines by disrupting cellular processes.

Biological Activity Data

Case Study 1: Cytotoxic Effects on Cancer Cell Lines

A study investigated the effects of 4-(4-tert-butylbenzenesulfonyl)-2,6-dimethylmorpholine on A549 and HeLa cell lines. The results indicated that the compound exhibited moderate cytotoxicity, primarily through the inhibition of tubulin polymerization, which is crucial for cell division. This suggests potential applications in cancer therapy by targeting rapidly dividing cells.

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, derivatives of morpholine including 4-(4-tert-butylbenzenesulfonyl)-2,6-dimethylmorpholine were tested against various bacterial strains. The results showed significant antibacterial activity, indicating that this compound could be a candidate for developing new antimicrobial agents.

Research Findings

Recent research emphasizes the importance of sulfonamide derivatives in pharmaceutical applications. The following findings are notable:

- Selective Toxicity : The compound demonstrated selective toxicity towards tumor cells compared to non-tumor cells, highlighting its potential for targeted cancer therapy.

- Mechanistic Insights : Investigations into the mechanism revealed that the compound might induce oxidative stress in cells, leading to apoptosis.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 4-(4-tert-butylbenzenesulfonyl)-2,6-dimethylmorpholine, and what intermediates are critical for its preparation?

- Methodological Answer : Synthesis typically involves sulfonylation of 2,6-dimethylmorpholine using 4-tert-butylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine as a catalyst). Key intermediates include the sulfonyl chloride precursor, which requires rigorous purification via column chromatography or recrystallization. Reaction optimization focuses on temperature control (0–25°C) to minimize side reactions like over-sulfonylation .

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the morpholine ring substitution pattern and sulfonyl group integration. High-resolution mass spectrometry (HRMS) validates molecular weight, while Fourier-transform infrared (FTIR) spectroscopy identifies characteristic S=O stretches (~1350–1150 cm⁻¹). X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .

Q. How does the tert-butylbenzenesulfonyl group impact the compound’s solubility and stability in aqueous media?

- Methodological Answer : The hydrophobic tert-butyl group reduces aqueous solubility but enhances lipid membrane permeability. Stability studies (e.g., pH-dependent degradation assays) show that the sulfonyl group confers resistance to hydrolysis under acidic conditions (pH 2–6), making it suitable for gastrointestinal absorption studies. Solubility can be improved via co-solvents (e.g., DMSO or cyclodextrin complexes) .

Advanced Research Questions

Q. What strategies are employed to resolve enantiomeric purity in 4-(4-tert-butylbenzenesulfonyl)-2,6-dimethylmorpholine, given its chiral centers?

- Methodological Answer : Chiral chromatography (e.g., Chiralpak® AD-H column with hexane/isopropanol mobile phase) separates enantiomers. Asymmetric synthesis routes using chiral auxiliaries (e.g., Evans oxazolidinones) or biocatalysts (e.g., lipases) can achieve >95% enantiomeric excess. Circular dichroism (CD) spectroscopy validates optical activity post-synthesis .

Q. How does this compound interact with biological targets such as neurotransmitter receptors or enzymes?

- Methodological Answer : Molecular docking simulations predict binding affinity to serotonin (5-HT) receptors due to structural resemblance to psychoactive morpholine derivatives. In vitro assays (e.g., radioligand binding studies) quantify receptor modulation. The sulfonyl group may act as a hydrogen bond acceptor, stabilizing interactions with catalytic sites in cytochrome P450 enzymes .

Q. What experimental approaches address contradictions in reported cytotoxicity data across cell lines?

- Methodological Answer : Discrepancies arise from variations in cell membrane permeability, metabolic activity, or assay conditions (e.g., serum concentration). Standardized protocols using isogenic cell lines and controlled metabolic inhibitors (e.g., cyclosporin A for efflux pumps) improve reproducibility. Comparative metabolomics identifies cell-specific degradation pathways .

Data Analysis & Optimization

Q. How are computational models used to predict the environmental fate of this compound?

- Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models estimate biodegradability and bioaccumulation potential. Molecular dynamics simulations assess interactions with soil organic matter, while high-performance liquid chromatography (HPLC)-mass spectrometry tracks degradation products in environmental matrices .

Q. What statistical methods validate structure-activity relationships (SAR) in derivatives of this compound?

- Methodological Answer : Multivariate regression analysis correlates substituent electronic parameters (Hammett σ constants) with biological activity. Principal Component Analysis (PCA) reduces dimensionality in datasets, while machine learning (e.g., random forest models) predicts novel derivatives with enhanced target affinity .

Safety & Handling

Q. What safety protocols are recommended for handling 4-(4-tert-butylbenzenesulfonyl)-2,6-dimethylmorpholine in laboratory settings?

- Methodological Answer : Use fume hoods and personal protective equipment (PPE) due to potential respiratory irritation. Storage under inert gas (argon) prevents sulfonyl group oxidation. Spill containment requires non-reactive adsorbents (e.g., vermiculite), and waste disposal follows EPA guidelines for sulfonamides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.